1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)thiourea
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Overview
Description
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)thiourea typically involves the following steps:
Formation of the Indole Intermediate: The indole intermediate can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Alkylation of the Indole Intermediate: The indole intermediate is then alkylated using an appropriate alkylating agent, such as an alkyl halide, to introduce the 2,5-dimethyl substituents.
Thiourea Formation: The alkylated indole intermediate is reacted with an isothiocyanate, such as phenyl isothiocyanate, to form the thiourea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the thiourea group to a corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents, and low temperatures.
Substitution: Amines, alcohols, basic or acidic conditions, and appropriate solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thioureas or corresponding derivatives.
Scientific Research Applications
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)thiourea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Biological Research: It is used as a tool compound to study the mechanisms of enzyme inhibition and receptor binding.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Agriculture: It is explored for its potential as a pesticide or herbicide due to its biological activity against pests and weeds.
Mechanism of Action
The mechanism of action of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-indol-3-yl)ethyl)-3-phenylthiourea: Lacks the dimethyl and methoxy substituents, resulting in different biological activity and chemical properties.
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)thiourea: Similar structure but with a different position of the methoxy group, affecting its interaction with molecular targets.
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(3-chlorophenyl)thiourea: Contains a chloro substituent instead of a methoxy group, leading to different reactivity and biological effects.
Uniqueness
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)thiourea is unique due to the presence of both the 2,5-dimethylindole and 3-methoxyphenyl groups
Properties
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-13-7-8-19-18(11-13)17(14(2)22-19)9-10-21-20(25)23-15-5-4-6-16(12-15)24-3/h4-8,11-12,22H,9-10H2,1-3H3,(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBUNFDRUZMPOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNC(=S)NC3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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